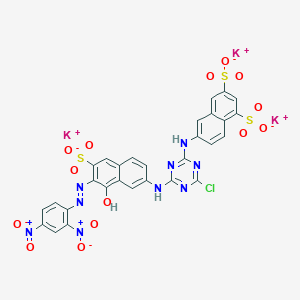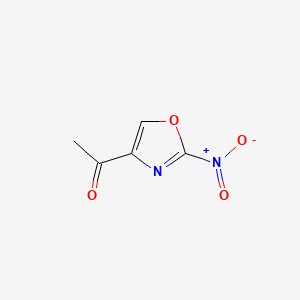
CAY10580
Overview
Description
CAY10580, also known as 2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid, is a synthetic analog of prostaglandin E2 (PGE2). It is specifically designed to selectively bind to the EP4 receptor, a subtype of the prostaglandin E2 receptor. This compound has significant implications in various fields of scientific research, particularly in understanding the roles of prostaglandins in physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10580 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring and the introduction of the hydroxyoctyl side chain. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
CAY10580 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
CAY10580 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the synthesis and reactivity of prostaglandin analogs.
Biology: Helps in understanding the role of EP4 receptors in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like inflammation, cancer, and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin pathways.
Mechanism of Action
CAY10580 exerts its effects by selectively binding to the EP4 receptor, a Gs protein-coupled receptor. This binding elevates the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to various downstream effects. The EP4 receptor is involved in processes such as bone formation, cancer progression, and atherosclerosis .
Comparison with Similar Compounds
CAY10580 is unique due to its high selectivity for the EP4 receptor compared to other prostaglandin analogs. Similar compounds include:
Prostaglandin E2 (PGE2): The natural ligand for EP receptors, but less selective.
Misoprostol: A synthetic prostaglandin E1 analog with broader receptor activity.
Butaprost: Another synthetic analog with selectivity for the EP2 receptor.
This compound’s specificity for the EP4 receptor makes it a valuable tool in research focused on this particular receptor subtype.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
7-[2-(3-hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGHEDGUILASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1CCC(=O)N1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658096 | |
| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64054-40-6 | |
| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)

![Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-yl)-, exo- (9CI)](/img/new.no-structure.jpg)



![N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B593181.png)


